molecular formula C9H14O2 B2949360 (3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol CAS No. 2166932-74-5

(3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol

Cat. No.: B2949360
CAS No.: 2166932-74-5
M. Wt: 154.209
InChI Key: YLXQVACQLCONDX-UHFFFAOYSA-N
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Description

(3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol (C₉H₁₄O₂) is a structurally complex molecule featuring a spirocyclic core. Its architecture combines a bicyclo[3.1.0]hexane moiety fused via an oxygen atom (3-Oxa) to a cyclobutane ring, with a hydroxymethyl (-CH₂OH) group at the 1-position (Figure 1) . The bicyclo[3.1.0]hexane scaffold is prevalent in bioactive compounds, including nucleoside analogs and receptor ligands, where its strained geometry mimics natural carbohydrates or aromatic systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-6-8-4-7(8)5-11-9(8)2-1-3-9/h7,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXQVACQLCONDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3(CC3CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote ring closure.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the alcohol group to a carbonyl group.

  • Reduction: : Reducing any carbonyl groups present in the molecule.

  • Substitution: : Replacing a functional group with another atom or group.

Common Reagents and Conditions

  • Oxidation: : Common reagents include chromium(VI) oxide or Dess-Martin periodinane, often under mild conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, and other substituted derivatives of the original compound.

Scientific Research Applications

(3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It can be used in the study of enzyme inhibitors and other biological interactions.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Methanocarba Nucleosides

Bicyclo[3.1.0]hexane-based nucleosides, such as North- and South-bicyclo[3.1.0]hexene derivatives, are designed to lock the pseudosugar ring in specific conformations. For example:

  • North-D4T (4a) and South-D4C (6d) exhibit anti-HIV activity due to their planar five-membered rings, which optimize nucleobase orientation for viral inhibition .
  • A₃ Adenosine Receptor Ligands: Derivatives with modifications at the 5'-position of the bicyclo[3.1.0]hexane scaffold show moderate A₃ receptor affinity (Ki = 0.38 µM) and high selectivity, highlighting the importance of substituent positioning .

Key Difference : The target compound lacks a nucleobase or purine ring, focusing instead on spirocyclic and hydroxymethyl functionalities.

Natural Product Analogs

  • Sabinene (C₁₀H₁₆): A bicyclo[3.1.0]hexane monoterpene found in essential oils. Unlike the target compound, sabinene lacks oxygen heteroatoms and exhibits volatility, contributing to its role in plant defense .
  • 3-Thujanone: A bicyclo[3.1.0]hexan-3-one derivative with a ketone group. Its boat-like conformation is critical for photochemical reactivity, contrasting with the target compound’s spirocyclic rigidity .

Spirocyclic Analogs

{3-Methylbicyclo[3.1.0]hexan-3-yl}methanol (C₈H₁₄O)

This analog replaces the spirocyclobutane with a methyl group, reducing steric strain. Its molecular weight (126.2 g/mol) is lower than the target compound (154.2 g/mol), and it lacks the oxygen bridge, altering solubility and reactivity .

6-Oxaspiro[bicyclo[3.1.0]hexane-3,2'-[1,3]dioxolane]

This compound features a dioxolane ring instead of cyclobutane. The 1,3-dioxolane group enhances hydrolytic stability compared to the target compound’s hydroxymethyl group, which may undergo oxidation or esterification .

Reactivity and Stability

Under acidic or basic conditions, bicyclo[3.1.0]hexane derivatives undergo ring-opening reactions:

  • Acidic Methanolysis: Yields 4-methoxycyclohexane via cleavage of the activated cyclopropane bond.
  • Basic Methanolysis: Produces 3-methoxymethylcyclopentanone, demonstrating condition-dependent regioselectivity . The target compound’s spirocyclic structure may resist such ring-opening due to additional strain from the cyclobutane ring.

Structural and Functional Data Comparison

Table 1. Key Properties of (3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application Reference
Target Compound C₉H₁₄O₂ 154.2 Spirocyclic, -CH₂OH Underexplored; potential ligand design
North-D4T (4a) C₁₀H₁₂N₂O₄ 224.2 Bicyclo[3.1.0]hexene, thymine Anti-HIV activity
A₃ Receptor Ligand (Ki = 0.38 µM) C₁₃H₁₇N₅O₃ 291.3 Purine, methanocarba A₃ receptor selectivity
Sabinene C₁₀H₁₆ 136.2 Bicyclo[3.1.0]hexane Plant volatile, antimicrobial
{3-Methylbicyclo[3.1.0]hexan-3-yl}methanol C₈H₁₄O 126.2 Bicyclo[3.1.0]hexane, -CH₂OH Synthetic intermediate

Biological Activity

(3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol is a complex organic compound notable for its unique spirocyclic structure, which has garnered interest in various fields including medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H14O2
  • Molecular Weight : 158.21 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2166932-74-5

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising properties:

1. Antioxidant Activity

Studies indicate that compounds with similar structures exhibit significant antioxidant properties, which can mitigate oxidative stress in biological systems. For instance, spirocyclic compounds have been shown to scavenge free radicals effectively.

CompoundIC50 (µM)Reference
(3-Oxaspiro...)TBD
Quercetin29.07
Rosmarinus officinalis Extract165.5

2. Antimicrobial Activity

Preliminary research has suggested that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

3. Cytotoxic Effects

In vitro studies have demonstrated that related compounds can induce cytotoxic effects on cancer cell lines, particularly melanoma cells. The mechanism appears to involve apoptosis pathways activated by oxidative stress.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Interaction : Binding to biological receptors could modulate signaling pathways critical for cell survival and proliferation.

Study 1: Antioxidant Potential

A study evaluated the antioxidant capacity of various spirocyclic compounds using DPPH and ABTS assays, revealing that compounds with similar structures exhibited robust free radical scavenging activity.

Study 2: Cytotoxicity in Cancer Cells

Research conducted on melanoma cell lines showed that spirocyclic compounds induced significant cell death at concentrations that were non-toxic to normal cells, suggesting a selective cytotoxic effect.

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